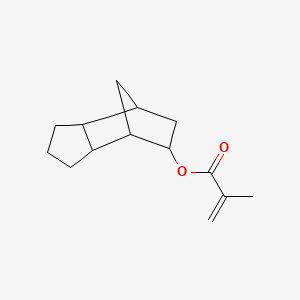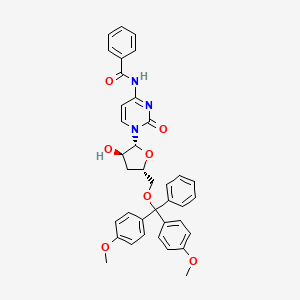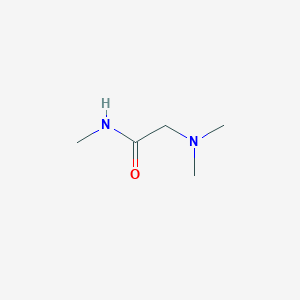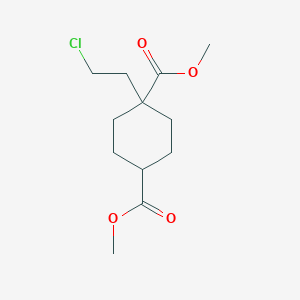
Octahydro-1H-4,7-methanoinden-5-yl methacrylate
Übersicht
Beschreibung
Octahydro-1H-4,7-methanoinden-5-yl methacrylate is a chemical compound with the molecular formula C14H20O2 . It has a molecular weight of 220.31 g/mol . The compound is also known by several synonyms, including 8-tricyclo [5.2.1.02,6]decanyl 2-methylprop-2-enoate and tricyclo [5.2.1.0?,?]decan-8-yl 2-methylprop-2-enoate .
Molecular Structure Analysis
The InChI code for Octahydro-1H-4,7-methanoinden-5-yl methacrylate is 1S/C14H20O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h9-13H,1,3-7H2,2H3 . This code represents the molecular structure of the compound. The compound’s structure can also be represented by the canonical SMILES string: CC(=C)C(=O)OC1CC2CC1C3C2CCC3 .Physical And Chemical Properties Analysis
Octahydro-1H-4,7-methanoinden-5-yl methacrylate has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 220.146329876 g/mol . The topological polar surface area is 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Bromination Studies
The thermal and photobromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene has been investigated. This research led to the formation of various brominated products, demonstrating the reactivity of these compounds under different conditions. The proposed mechanism for product distribution was thoroughly discussed in the study by Ozer, Kilbas, and Balcı (2013) (Ozer et al., 2013).
Synthesis of Azapolycyclic Scaffolds
Palchykov et al. (2020) reported a convenient method for the multigram scale synthesis of compounds containing the novel octahydro-1H-2,5-epimino-4,7-methanoindene azapolycyclic system. This synthesis involves the domino aminolysis of dicyclopentadiene diepoxide in water, showcasing an advancement in the preparation of complex organic compounds (Palchykov et al., 2020).
Advanced Organic Synthesis
Lebold et al. (2012) presented an efficient synthesis method for the octahydro-1H-2,4-methanoindene core of phragmalin-type limonoids. The success of this synthetic route demonstrates the potential of octahydro-1H-4,7-methanoindene derivatives in creating complex organic molecules (Lebold et al., 2012).
Catalyst Development
Fackler et al. (2010) synthesized a chiral epoxidation catalyst based on a tricyclic octahydro-1H-4,7-methanoisoindol-1-one scaffold. This study highlights the catalyst's high enantio- and regioselectivity in epoxidation reactions, offering insights into the development of sophisticated catalysts (Fackler et al., 2010).
Copolymerization and Material Synthesis
Barim et al. (2014) investigated the copolymerization of cyclohexene-3-yl methyl methacrylate with styrene. This study provides valuable information on the synthesis, characterization, and thermal properties of copolymers, contributing to the development of new materials (Barim et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The precautionary statements associated with the compound include P264, P280, P302+P352+P332+P313+P362+P364, and P305+P351+P338+P337+P313 . It’s recommended to handle the compound with appropriate personal protective equipment, and in case of contact with skin or eyes, rinse thoroughly and seek medical advice if irritation persists .
Eigenschaften
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h9-13H,1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAHZAIDMVNENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CC1C3C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34755-33-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34755-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401309677 | |
| Record name | Dicyclopentanyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-1H-4,7-methanoinden-5-yl methacrylate | |
CAS RN |
34759-34-7 | |
| Record name | Dicyclopentanyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34759-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopentanyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)